N-methyl-N-phenylpiperidin-4-amine dihydrochloride

Beschreibung

Chemical Identity and Structural Framework

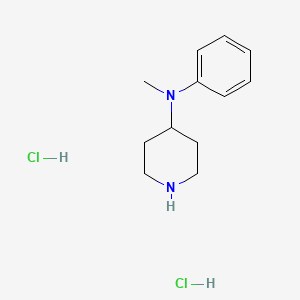

N-methyl-1-phenylpiperidin-4-amine dihydrochloride belongs to the heterocyclic organic compound class characterized by a six-membered piperidine ring containing one nitrogen atom and five carbon atoms. The compound's systematic name reflects its complex substitution pattern, where the piperidine ring serves as the central scaffold supporting multiple functional groups. The structural architecture features a phenyl group directly bonded to the nitrogen atom at position 1 of the piperidine ring, creating the 1-phenylpiperidine foundation that is characteristic of many pharmacologically active compounds. At position 4 of the piperidine ring, an amine group carries a methyl substituent, forming the N-methylamine moiety that contributes to the compound's unique chemical behavior. The dihydrochloride component indicates the presence of two chloride counter-ions that neutralize the basic nitrogen centers within the molecule, resulting in a salt form that exhibits enhanced water solubility compared to the free base.

The molecular formula C₁₂H₂₀Cl₂N₂ encapsulates the complete elemental composition, revealing the presence of twelve carbon atoms, twenty hydrogen atoms, two chlorine atoms, and two nitrogen atoms. This specific arrangement creates a three-dimensional molecular structure that influences the compound's physical properties and potential biological interactions. The amphipathic nature of the molecule, arising from the hydrophobic phenyl ring and the hydrophilic amine functionality, represents a common structural feature among biologically active piperidine derivatives. The standardized International Chemical Identifier representation provides a unique digital fingerprint for the compound, facilitating precise identification across chemical databases and research literature.

Table 1: Fundamental Chemical Identifiers for N-methyl-1-phenylpiperidin-4-amine dihydrochloride

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1071590-88-9 |

| Molecular Formula | C₁₂H₂₀Cl₂N₂ |

| International Union of Pure and Applied Chemistry Name | N-methyl-1-phenylpiperidin-4-amine;dihydrochloride |

| Standard International Chemical Identifier | InChI=1S/C12H18N2.2ClH/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H |

| Standard International Chemical Identifier Key | JGMKRDLBGWLKOM-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CNC1CCN(CC1)C2=CC=CC=C2.Cl.Cl |

Classification within Piperidine Derivatives

The classification of N-methyl-1-phenylpiperidin-4-amine dihydrochloride within the broader piperidine derivative family reflects its position among compounds that share the fundamental six-membered heterocyclic ring structure. Piperidine derivatives constitute one of the most important synthetic fragments in medicinal chemistry, with their structural versatility enabling diverse pharmacological activities. The specific substitution pattern observed in N-methyl-1-phenylpiperidin-4-amine dihydrochloride places it within the subcategory of N-aryl-substituted piperidines, where aromatic groups are attached to the piperidine nitrogen. This classification is significant because N-aryl piperidines often exhibit distinct pharmacological properties compared to their N-alkyl or unsubstituted counterparts.

The presence of the phenyl group at the 1-position creates structural similarities to established pharmaceutical compounds within the piperidine class, including various analgesics and central nervous system active agents. The additional N-methyl substitution at the 4-position amine introduces another layer of structural complexity that may influence receptor binding characteristics and metabolic pathways. Research has demonstrated that piperidine derivatives with similar substitution patterns often display affinity for opioid receptors, although specific pharmacological data for N-methyl-1-phenylpiperidin-4-amine dihydrochloride requires further investigation. The compound's relationship to other structurally related molecules, such as N-Phenylpiperidin-4-amine, provides valuable context for understanding its chemical classification and potential research applications.

Within the chemical taxonomy, the compound represents an example of a substituted piperidine bearing multiple nitrogen-containing functional groups, distinguishing it from simpler piperidine derivatives that may contain only single substitutions. The dihydrochloride salt form further classifies the compound as an ionic species, which significantly affects its physical properties and handling characteristics compared to neutral organic compounds. This classification has practical implications for storage, solubility, and analytical methodologies employed in research applications.

Physical and Chemical Properties

The physical and chemical properties of N-methyl-1-phenylpiperidin-4-amine dihydrochloride reflect the influence of both its organic structure and ionic salt form. The compound typically appears as a white to off-white powder, with a precisely defined melting point range of 247-248°C, indicating high purity and crystalline structure. This melting point represents a characteristic thermal behavior that distinguishes the compound from related piperidine derivatives and provides a reliable identification parameter for analytical purposes. The molecular weight of 263.2 grams per mole places the compound within the range typical of small molecule pharmaceutical intermediates and research chemicals.

The dihydrochloride salt formation dramatically enhances the compound's water solubility compared to the corresponding free base, making it more suitable for aqueous-based research applications and analytical procedures. This increased solubility represents a critical advantage in biological research contexts where aqueous compatibility is essential for experimental protocols. The compound maintains a purity standard of greater than or equal to 95 percent when manufactured for research purposes, ensuring consistent quality for scientific investigations. Temperature stability studies indicate that the compound should be stored at room temperature, suggesting adequate thermal stability under normal laboratory conditions.

Table 2: Physical and Chemical Properties of N-methyl-1-phenylpiperidin-4-amine dihydrochloride

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 263.2 | g/mol |

| Physical Appearance | White to off-white powder | - |

| Melting Point | 247-248 | °C |

| Purity Standard | ≥95 | % |

| Storage Temperature | Room temperature | °C |

| Water Solubility | Enhanced (salt form) | Qualitative |

| Chemical Stability | Stable under normal conditions | Qualitative |

The chemical reactivity profile of N-methyl-1-phenylpiperidin-4-amine dihydrochloride encompasses several important reaction pathways typical of compounds containing both aromatic and aliphatic amine functionalities. The presence of the secondary amine group at the 4-position enables participation in various chemical transformations, including acylation reactions, alkylation processes, and condensation reactions with carbonyl compounds. The phenyl ring provides opportunities for electrophilic aromatic substitution reactions, expanding the synthetic utility of the compound as a chemical intermediate. The dihydrochloride salt form influences the compound's behavior in acid-base reactions, with the potential for neutralization and conversion to the free base under appropriate conditions.

Molecular Characterization and Analytical Methods

The molecular characterization of N-methyl-1-phenylpiperidin-4-amine dihydrochloride relies on standard analytical techniques employed for organic compounds and pharmaceutical intermediates. Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the hydrogen and carbon environments within the molecule, enabling confirmation of the substitution pattern and verification of chemical identity. Mass spectrometry techniques offer precise molecular weight determination and fragmentation pattern analysis, supporting structural elucidation and purity assessment. The compound's mass spectrometric behavior includes characteristic fragmentation pathways that reflect the loss of functional groups and rearrangement processes typical of N-substituted piperidines.

Liquid Chromatography-Mass Spectrometry analysis serves as the primary method for purity assessment, with the established requirement of 95 percent or greater purity for research applications. This analytical approach combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry, enabling simultaneous quantification and qualification of the target compound and potential impurities. The chromatographic behavior of N-methyl-1-phenylpiperidin-4-amine dihydrochloride reflects its amphipathic nature, with retention characteristics that depend on the mobile phase composition and column chemistry employed.

Elemental analysis provides an independent verification of the molecular formula, confirming the carbon, hydrogen, nitrogen, and chlorine content consistent with the theoretical composition. Infrared spectroscopy reveals characteristic absorption bands associated with the aromatic C-H stretches, aliphatic C-H vibrations, N-H stretches, and other functional group frequencies that serve as molecular fingerprints. The spectroscopic data collectively provide comprehensive molecular characterization that supports the compound's identity and structural assignment.

Table 3: Analytical Characterization Methods for N-methyl-1-phenylpiperidin-4-amine dihydrochloride

| Analytical Method | Application | Information Provided |

|---|---|---|

| Nuclear Magnetic Resonance | Structural confirmation | Hydrogen and carbon environments |

| Mass Spectrometry | Molecular weight verification | Fragmentation patterns |

| Liquid Chromatography-Mass Spectrometry | Purity assessment | Quantitative and qualitative analysis |

| Infrared Spectroscopy | Functional group identification | Molecular fingerprinting |

| Elemental Analysis | Composition verification | Carbon, hydrogen, nitrogen, chlorine content |

Eigenschaften

IUPAC Name |

N-methyl-N-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;;/h2-6,12-13H,7-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTRKZBLDXUJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904677-46-9 | |

| Record name | N-methyl-N-phenylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Four-Step Synthesis via Cyanohydrin and Grignard Reaction

A patented industrially feasible method involves a four-step sequence starting from 1-benzyl-4-piperidone or 1-protected 4-piperidone:

- Cyanohydrin Formation: The ketone reacts with potassium cyanide under standard cyanohydrin formation conditions to yield the cyanohydrin intermediate.

- Amination: The cyanohydrin intermediate undergoes reaction with benzylmethylamine (or other N-protected methylamines) to form an aminated intermediate.

- Grignard Reaction: Treatment of this intermediate with phenylmagnesium bromide introduces the phenyl group at the 4-position.

- Deprotection and Salt Formation: Removal of protecting groups on nitrogen atoms followed by isolation of the free base or conversion to the dihydrochloride salt.

This process can be performed as a one-pot reaction for the first two steps, improving efficiency. The method avoids the use of highly reactive and hazardous reagents like phenyllithium and reduces lengthy reflux steps seen in previous methods, making it more suitable for industrial application.

- Avoids long reflux times (previously up to three days).

- Eliminates use of phenyllithium, a difficult reagent to handle industrially.

- Flexibility to prepare various 4-alkylamino-4-phenylpiperidines by changing the amine reagent.

Reductive Amination of 4-Piperidone with Aniline and Methylamine

Another common synthetic route involves reductive amination:

- Step 1: 4-piperidone hydrochloride monohydrate reacts with aniline and methylamine under controlled acidic conditions.

- Step 2: The imine intermediate formed is reduced using a mild reducing agent such as sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon.

- Step 3: The product is isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method is widely used due to its simplicity and relatively mild reaction conditions. It avoids harsh reagents like lithium aluminum hydride and allows for good yields and purity.

Hydrogenation and Salt Formation

Hydrogenation steps are often employed to remove protecting groups or reduce imines to amines. Typical conditions include:

- Use of 5% Pd/C catalyst.

- Temperature around 45°C.

- Ambient pressure.

- Reaction times of 24 hours or more.

After hydrogenation, the product is purified by filtration, solvent removal, and precipitation as the dihydrochloride salt by acidification.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Considerations

- The cyanohydrin-Grignard route significantly reduces reaction time and hazardous reagent use compared to older six-step methods involving phenyllithium and prolonged reflux.

- Reductive amination methods provide high selectivity and yield with fewer purification steps, suitable for scale-up with proper control of reaction parameters such as temperature and pH.

- Hydrogenation for deprotection and reduction is a critical step requiring optimized catalyst loading and reaction time to maximize yield and purity without over-reduction or side reactions.

- Salt formation with hydrochloric acid stabilizes the compound for isolation and storage, improving handling safety and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-phenylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine form.

Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-phenylpiperidin-4-amine dihydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in studies involving neurotransmitter systems and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the manufacture of specialty chemicals and as a component in certain industrial processes.

Wirkmechanismus

The mechanism of action of N-methyl-N-phenylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-ANPP (Dihydrochloride)

- Key Differences: Substitution: Ethyl and phenethyl groups replace the methyl and phenyl groups on the piperidine nitrogen. Molecular Weight: 381.4 g/mol (vs. Application: Used as a precursor in synthetic opioid production (e.g., fentanyl analogs) .

N-Phenylpiperidin-4-amine Hydrochloride

- Structure : Lacks the N-methyl group (CAS 1193388-65-6, MF: $ \text{C}{11}\text{H}{17}\text{ClN}_2 $).

- Molecular Weight: 212.72 g/mol, indicating higher polarity compared to the target compound .

4-Methylpiperidin-4-amine Dihydrochloride

- Structure : Features a methyl group on the piperidine ring (CAS 483366-98-9, MF: $ \text{C}6\text{H}{16}\text{Cl}2\text{N}2 $).

- Key Differences: No aromatic substituents, leading to lower lipophilicity and reduced membrane permeability. Molecular Weight: ~187.11 g/mol, significantly smaller than the target compound .

N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine Dihydrochloride

- Structure : Contains a trifluoromethylphenyl group (CAS 782446-06-4).

Biologische Aktivität

N-methyl-N-phenylpiperidin-4-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and analgesia. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant data and case studies.

1. Opioid Receptor Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity for opioid receptors, particularly the μ-opioid receptor. In studies involving fentanyl-related compounds, it was found that these derivatives have high μ-selectivity while showing lower affinity for δ and κ receptors . This suggests that this compound may also possess similar properties, potentially leading to effective analgesic outcomes.

2. Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in relation to dopamine transporters. Studies suggest that piperidine derivatives can modulate interactions between proteins involved in neurodegenerative diseases like Parkinson's disease . The ability of these compounds to influence neurotransmitter dynamics positions them as potential therapeutic agents in neurodegenerative disorders.

Case Study: Analgesic Potency

In a comparative study of various piperidine derivatives, it was noted that modifications in the piperidine ring significantly affected analgesic potency. For instance, compounds with an N-benzyl moiety demonstrated enhanced cholinesterase inhibition, which is critical for pain management . This suggests that this compound may also exhibit similar enhancements in efficacy through structural modifications.

Data Table: Biological Activities of Piperidine Derivatives

Q & A

Basic Research: How can the synthesis of N-methyl-N-phenylpiperidin-4-amine dihydrochloride be optimized for high yield and purity?

Methodological Answer:

The compound is typically synthesized via Mannich reactions or nucleophilic substitution using precursors like piperidine derivatives and halogenated aromatic amines. For optimization:

- Reaction Conditions : Use a polar aprotic solvent (e.g., DMF) under inert atmosphere to minimize side reactions. Temperature should be maintained at 60–80°C to balance reaction rate and byproduct formation .

- Post-Synthesis Purification : Employ column chromatography with silica gel (eluent: chloroform/methanol gradient) followed by recrystallization in ethanol to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research: How can contradictory reports on the biological activity of this compound be resolved?

Methodological Answer:

Discrepancies in biological activity (e.g., cytotoxicity vs. inertness) may arise from:

- Structural Analogues : Ensure the compound is free of impurities like N-phenylpiperidin-4-amine derivatives, which can alter receptor binding. Use LC-MS to confirm molecular identity .

- Experimental Variables : Test under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include controls for receptor specificity (e.g., competitive binding assays with known ligands). For example, in cytotoxicity studies, compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .

Basic Research: What analytical methods are recommended for assessing the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability Profiling : Conduct accelerated stability studies at 40°C/75% RH over 30 days. Analyze degradation products via UHPLC-QTOF-MS with electrospray ionization (ESI+ mode).

- Key Degradation Pathways : Hydrolysis of the piperidine ring or oxidation of the phenyl group may occur. Add antioxidants (e.g., ascorbic acid) or buffer solutions (pH 5–6) to enhance stability .

Advanced Research: How does this compound interact with serotonin or dopamine receptors?

Methodological Answer:

- Receptor Binding Assays : Perform radioligand displacement assays using [³H]spiperone (for dopamine D2 receptors) or [³H]5-HT (for serotonin receptors). Calculate IC₅₀ values and compare to reference antagonists (e.g., haloperidol for D2).

- Functional Activity : Use cAMP accumulation assays (for GPCRs) or calcium flux assays (for ionotropic receptors) to determine agonist/antagonist profiles. Structural analogs with methyl or phenyl substitutions show varied affinity, suggesting the phenyl group is critical for receptor engagement .

Basic Research: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps.

- Storage : Store in airtight containers at –20°C, desiccated to prevent hygroscopic degradation. Avoid contact with strong oxidizers (e.g., peroxides) .

Advanced Research: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- In Silico Tools : Use Schrödinger Suite or MOE to calculate LogP (lipophilicity), polar surface area (PSA), and blood-brain barrier (BBB) permeability. The compound’s PSA (~50 Ų) and moderate LogP (~2.5) suggest CNS penetration potential.

- Metabolism Prediction : Apply CYP450 docking simulations (e.g., CYP3A4, CYP2D6) to identify probable oxidation sites. Methyl and phenyl groups may slow hepatic clearance .

Basic Research: What spectroscopic techniques are suitable for characterizing N-methyl-N-phenylpihydrochloride derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). For dihydrochloride salts, observe splitting due to hydrogen bonding.

- FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.